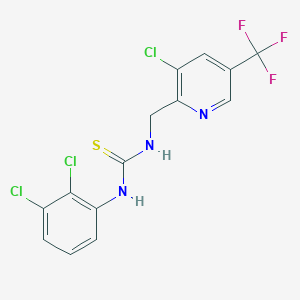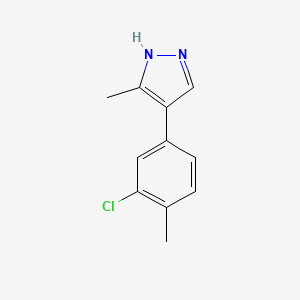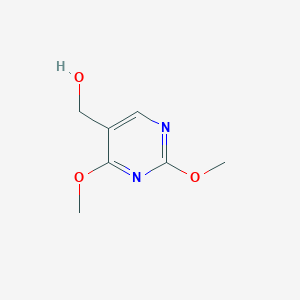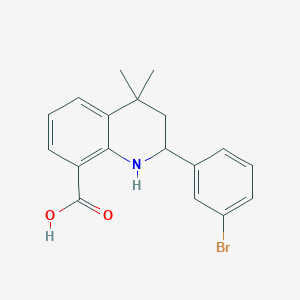![molecular formula C6H10O4S2 B15244535 Acetic acid, 2,2'-[ethylidenebis(thio)]bis- CAS No. 15810-18-1](/img/structure/B15244535.png)
Acetic acid, 2,2'-[ethylidenebis(thio)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid is an organic compound with the molecular formula C6H10O4S2. This compound is characterized by the presence of two carboxylic acid groups and two thioether linkages, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid typically involves the reaction of ethane-1,1-dithiol with chloroacetic acid under basic conditions.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, often scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Esters, amides.
Applications De Recherche Scientifique
2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex thioether-containing molecules.
Biology: Investigated for its potential as a chelating agent for metal ions, which can be useful in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate enzyme activity and interact with biological targets.
Mécanisme D'action
The mechanism of action of 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid involves its ability to chelate metal ions through its carboxylic acid and thioether groups. This chelation can modulate the activity of metal-dependent enzymes and proteins, affecting various biochemical pathways. The compound’s interaction with metal ions can also influence its reactivity and stability in different chemical environments .
Comparaison Avec Des Composés Similaires
2,2’-(Propane-2,2-diylbis(sulfanediyl))diacetic acid: Similar structure but with a propane backbone instead of ethane.
2,2’-(Butane-1,1-diylbis(sulfanediyl))diacetic acid: Similar structure but with a butane backbone.
Uniqueness: 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid is unique due to its specific ethane backbone, which influences its chemical reactivity and binding properties. The presence of two thioether linkages and two carboxylic acid groups allows for versatile interactions with metal ions and other molecules, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
15810-18-1 |
|---|---|
Formule moléculaire |
C6H10O4S2 |
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
2-[1-(carboxymethylsulfanyl)ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C6H10O4S2/c1-4(11-2-5(7)8)12-3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10) |
Clé InChI |
OWPVNRYSNHSOAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(SCC(=O)O)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile](/img/structure/B15244493.png)



![3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione](/img/structure/B15244528.png)
![benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate](/img/structure/B15244541.png)



